molecular formula C14H19N5OS B7058691 [4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone

[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone

Cat. No.: B7058691
M. Wt: 305.40 g/mol
InChI Key: ZYWRDJXFZSBNTC-UHFFFAOYSA-N
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Description

[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone: is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a pyrazole ring. These structural elements are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of these heterocyclic rings contributes to the compound’s potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Alkylated piperazine derivatives.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The pyrazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • **[4-(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
  • **[4-(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-imidazol-4-yl)methanone

Uniqueness:

Properties

IUPAC Name

[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-2-13-17-12(10-21-13)9-18-3-5-19(6-4-18)14(20)11-7-15-16-8-11/h7-8,10H,2-6,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWRDJXFZSBNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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